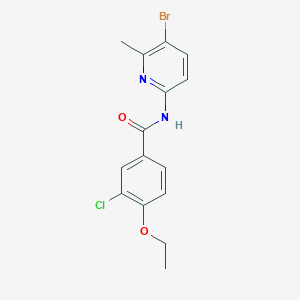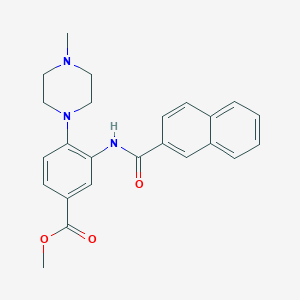![molecular formula C19H22N2O3 B278225 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B278225.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It was first synthesized in the late 1990s and has since been studied extensively for its potential use in treating various medical conditions.
Wirkmechanismus
IB-MECA is a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor by IB-MECA leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which mediate the anti-inflammatory and anti-tumor effects of IB-MECA.
Biochemical and Physiological Effects
IB-MECA has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IB-MECA is that it is a selective agonist of the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. This allows for the study of the specific effects of adenosine A3 receptor activation. One limitation of IB-MECA is that it has a relatively short half-life, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective agonists of the adenosine A3 receptor for the treatment of various medical conditions. Another direction is the study of the effects of IB-MECA in combination with other drugs for the treatment of cancer and inflammation. Additionally, the study of the effects of IB-MECA on other physiological systems, such as the cardiovascular and nervous systems, is an area of future research.
Synthesemethoden
IB-MECA is synthesized by reacting 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isobutyryl chloride to form the isobutyrylamide. The resulting compound is then reacted with 4-aminophenylacetic acid to form IB-MECA.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been studied extensively for its potential use in treating various medical conditions, including cancer, inflammation, and ischemia-reperfusion injury. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models and has been studied in clinical trials for the treatment of psoriasis and rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-10-9-15(11-17(16)24-4)20-19(23)14-7-5-13(3)6-8-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
RPGZHAXHBZRABG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278164.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
